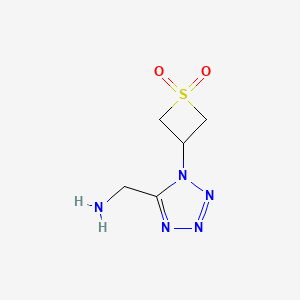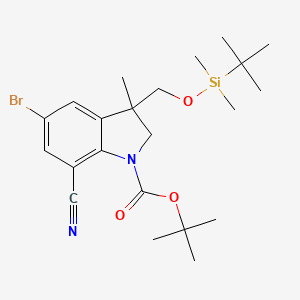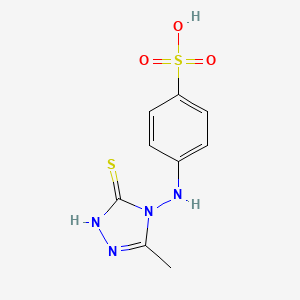
3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide is a heterocyclic compound that features a thietane ring fused with a tetrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through the cyclization of 3-mercaptoalkyl halides or sulfonates.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction involving azides and nitriles.
Aminomethylation: The aminomethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Alkyl halides or sulfonates are commonly used in nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antidepressant and in the treatment of neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for use in advanced materials.
Biological Research: It is used in studies involving neurotransmission and receptor interactions.
Wirkmechanismus
The mechanism of action of 3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide involves interactions with various neurotransmitter systems:
Serotonergic System: It stimulates 5HT1A receptors and blocks 5HT2A/2C receptors.
Noradrenergic System: It interacts with α2-adrenergic receptors.
Dopaminergic System: It affects dopaminergic neurotransmission.
Cholinergic System: It modulates cholinergic receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Substituted Thietane-1,1-Dioxides: These compounds share the thietane ring structure and exhibit similar pharmacological properties.
3-Cyanothiete 1,1-Dioxide: This compound is structurally similar but features a nitrile group instead of an aminomethyl group.
Uniqueness
3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide is unique due to its combination of a thietane ring with a tetrazole ring and an aminomethyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C5H9N5O2S |
|---|---|
Molekulargewicht |
203.23 g/mol |
IUPAC-Name |
[1-(1,1-dioxothietan-3-yl)tetrazol-5-yl]methanamine |
InChI |
InChI=1S/C5H9N5O2S/c6-1-5-7-8-9-10(5)4-2-13(11,12)3-4/h4H,1-3,6H2 |
InChI-Schlüssel |
QEQGWKIDGFNWNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1(=O)=O)N2C(=NN=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione](/img/structure/B12930936.png)
![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine](/img/structure/B12930937.png)





![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12930973.png)


![[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] 4-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butylamino]-4-oxobutanoate](/img/structure/B12931007.png)
